2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate
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Overview
Description
2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, an aminoethyl linkage, and a 4-chlorobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE typically involves multiple steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromium trioxide or potassium permanganate.
Esterification: The final step involves the esterification of the aminoethyl anthraquinone with 4-chlorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.
Reduction: Reduction of the ketone groups can yield hydroxyanthracene derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biology: It is investigated for its role in modulating biological pathways and its potential as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE involves:
DNA Intercalation: The planar structure of the anthraquinone core allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
Pathway Modulation: It may interact with various cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: An anthracycline antibiotic with a similar anthraquinone core, used as a chemotherapeutic agent.
Mitoxantrone: Another anthraquinone derivative with anticancer properties.
Chlorambucil: A chlorinated benzoate derivative used in cancer treatment.
Uniqueness
2-[(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)AMINO]ETHYL 4-CHLOROBENZOATE is unique due to its specific combination of an anthraquinone core with an aminoethyl linkage and a 4-chlorobenzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H16ClNO4 |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-[(9,10-dioxoanthracen-1-yl)amino]ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C23H16ClNO4/c24-15-10-8-14(9-11-15)23(28)29-13-12-25-19-7-3-6-18-20(19)22(27)17-5-2-1-4-16(17)21(18)26/h1-11,25H,12-13H2 |
InChI Key |
DHLVKZNXFRNYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCOC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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